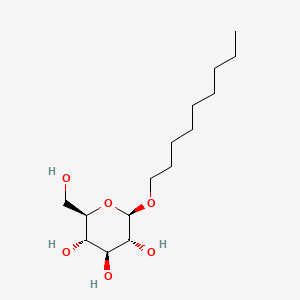
ZM 39923 Hydrochlorid
Übersicht
Beschreibung
ZM 39923 Hydrochlorid: ist ein potenter und selektiver Inhibitor der Janus-Tyrosinkinase 3 (JAK3). Es ist auch bekannt, dass es die Gewebs-Transglutaminase (TGM2) und den epidermalen Wachstumsfaktorrezeptor (EGFR) hemmt. Diese Verbindung wird aufgrund ihrer Fähigkeit, verschiedene Signalwege zu modulieren, in der wissenschaftlichen Forschung häufig verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel durch Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
ZM 39923 hydrochloride is extensively used in scientific research due to its ability to inhibit JAK3 and TGM2. Some of its applications include:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cell-based assays to investigate the role of JAK3 and TGM2 in cellular processes.
Medicine: Explored for its potential therapeutic applications in diseases involving JAK3 and TGM2 dysregulation, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new drugs targeting JAK3 and TGM2
Wirkmechanismus
Target of Action
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It also potently inhibits tissue transglutaminase (TGM2) . These proteins play crucial roles in various cellular processes. JAK3 is involved in signal transduction from cytokine receptors to influence cell growth, differentiation, and immune response. TGM2 is involved in the post-translational modification of proteins and plays a role in processes like apoptosis, cell growth, and differentiation .
Mode of Action
ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activity . This interaction results in the modulation of the downstream signaling pathways associated with these proteins .
Biochemical Pathways
The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects the JAK-STAT signaling pathway and the post-translational modification of proteins, respectively . The downstream effects of these pathway modulations can lead to changes in cell growth, differentiation, and immune response .
Pharmacokinetics
It is known that the compound breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .
Result of Action
The molecular and cellular effects of ZM 39923 hydrochloride’s action include the inhibition of cell growth and differentiation, modulation of immune response, and alteration of protein structures through the inhibition of post-translational modifications .
Action Environment
The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability is affected by the pH of its environment, as it breaks down in neutral buffer . Other factors such as temperature, presence of other molecules, and cellular conditions can also influence its action and efficacy .
Biochemische Analyse
Biochemical Properties
ZM 39923 hydrochloride interacts with several enzymes and proteins. Its primary target is JAK3, a member of the Janus kinase family . The compound has pIC50 values of 7.1 for JAK3, indicating a strong inhibitory effect .
Cellular Effects
ZM 39923 hydrochloride affects various types of cells and cellular processes. As a JAK3 inhibitor, it can influence cell function by impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ZM 39923 hydrochloride involves its binding to JAK3, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
ZM 39923 hydrochloride breaks down in neutral buffer (t ½ = 36 mins, pH 7.43, 25°C) to form ZM 449829 . This indicates that the compound’s effects can change over time in laboratory settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ZM 39923 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of ZM 39923 hydrochloride typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ZM 39923 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthylketone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Isopropylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Naphthylketone und Alkohole .
Wissenschaftliche Forschungsanwendungen
This compound wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, JAK3 und TGM2 zu hemmen, umfassend eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signalwege zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von JAK3 und TGM2 in zellulären Prozessen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit einer JAK3- und TGM2-Dysregulation verbunden sind, wie z. B. Krebs und Autoimmunerkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf JAK3 und TGM2 abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von JAK3 und TGM2 hemmt. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und verhindert deren Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört nachgeschaltete Signalwege, was zu einer verringerten Zellproliferation, Migration und Invasion führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- LY 456236 Hydrochlorid
- Neratinib Maleat
- EGFR-IN-88
- Lidocain Hydrochlorid Hydrat
- MAPK-IN-2
- EGFR/CDK2-IN-3
- EGFR/CDK2-IN-2
- Naluzotan Hydrochlorid
Eindeutigkeit: ZM 39923 Hydrochlorid ist aufgrund seiner hohen Selektivität für JAK3 und TGM2 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Wege macht. Seine Fähigkeit, mehrere Ziele zu hemmen, bietet auch einen breiteren Umfang für Forschungsanwendungen im Vergleich zu anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58753-54-1, 1021868-92-7 | |
| Record name | ZM 39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















